7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
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Overview
Description
7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazolinone core.
Cyclization: Formation of the quinazolinone ring through cyclization reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, potentially altering its biological activity.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various halogenated derivatives, while oxidation and reduction reactions could lead to different oxidation states of the quinazolinone core.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Studied for their potential to inhibit specific enzymes.
Receptor Modulators: Investigated for their ability to modulate biological receptors.
Medicine
Anticancer Agents: Potential use as anticancer agents due to their ability to interfere with cell proliferation.
Antimicrobial Agents: Studied for their antimicrobial properties.
Industry
Material Science:
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other halogenated quinazolinones with similar structures.
Fluoroquinolones: Compounds with fluorine atoms in their structure, known for their biological activity.
Properties
IUPAC Name |
7-bromo-2,6-dichloro-5,8-difluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrCl2F2N2O/c9-2-3(10)4(12)1-6(5(2)13)14-8(11)15-7(1)16/h(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJGJCBKSVIKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrCl2F2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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